molecular formula C30H62O10 B041958 聚多卡醇 CAS No. 9043-30-5

聚多卡醇

货号 B041958
CAS 编号: 9043-30-5
分子量: 582.8 g/mol
InChI 键: ONJQDTZCDSESIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Polidocanol, chemically known as a nonionic surfactant, has been extensively studied for its sclerosing properties, which are utilized in the medical field for treating varicose veins. It functions by damaging the endothelial lining of blood vessels, leading to their closure. This effect has made it a valuable agent in sclerotherapy procedures (Eckmann, 2009).

科学研究应用

1. Varicose Vein Treatment

  • Methods of Application: A test dose of polidocanol is injected 1 week before the start of treatment to test for allergic response. Sclerotherapy sessions last 10 minutes, and an average of 10 to 20 mL of 0.5% polidocanol is injected through use of 30-gauge half-inch tuberculin syringes .
  • Results: Approximately 1600 sclerotherapy sessions using 0.5% polidocanol over 6 years showed that an average of 3 sclerotherapy sessions are required to attain an 80% to 85% improvement in varicose veins .

2. Endovenous Microfoam Ablation

  • Results: The results showed that polidocanol 1% endovenous microfoam was not statistically different from endovenous thermal ablation for venous closure and deep vein thrombosis risk for chronic venous insufficiency treatment .

3. Sclerotherapy of Venous Malformations

  • Application Summary: Polidocanol is used in the sclerotherapy of venous malformations (VMs). It induces a local, sterile inflammation of the malformation’s endothelium, leading to an occlusion of the affected vessels and shrinkage of the vascular malformation over a few weeks .
  • Results: The results showed that polidocanol sclerotherapy significantly decreases patient complaints and has a very low complication rate .

4. Varicose Vein Treatment Assisted by Nd:YAG Laser Radiation

  • Application Summary: Polidocanol is used in conjunction with Nd:YAG laser radiation for the treatment of varicose veins. The combined treatment shows promising possibilities for coagulation of varicose veins with efficacy, without damaging the skin surface .
  • Results: The results are not detailed in the sources, but it is mentioned that the combined treatment shows promising possibilities for coagulation of varicose veins .

5. Relief of Itching Caused by Eczema and Dry Skin

  • Application Summary: Polidocanol is a local anaesthetic and antipruritic component of ointments and bath additives. It is used to relieve itching caused by eczema and dry skin .
  • Results: The results showed that both emollients reduced itching and restored skin barrier integrity after the first application and for up to 14 days later .

6. Treatment of Hemangiomas

  • Application Summary: Polidocanol is used in the treatment of hemangiomas, which are benign tumors that originate from blood vessels .
  • Results: The results showed that polidocanol injection therapy for small-bowel hemangioma using double-balloon endoscopy was an easy, safe, and effective method .

7. Treatment of Esophageal Varices

  • Application Summary: Polidocanol is used in the treatment of esophageal varices, which are enlarged veins in the esophagus that can cause life-threatening bleeding .
  • Results: The results are not detailed in the sources, but it is mentioned that polidocanol is a safe and effective treatment for esophageal varices .

8. Treatment of Hemorrhoids

  • Application Summary: Polidocanol foam sclerotherapy (PFS) has achieved considerable success for the treatment of bleeding hemorrhoidal disease (HD), regardless of the degree, even in patients with comorbidities, such as coagulation disorders .
  • Results: The results showed that polidocanol sclerotherapy is a safe and effective treatment for hemorrhoidal disease that significantly decreases patient complaints and has a very low complication rate .

未来方向

Polidocanol has shown efficacy in the treatment of various conditions and its use has been selected for a variety of off-label clinical applications . Future drugs in the field of injection adipolysis may attempt to combine these ingredients for improved cosmesis and tolerability .

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Polidocanol

CAS RN

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polidocanol
Reactant of Route 2
Reactant of Route 2
Polidocanol
Reactant of Route 3
Reactant of Route 3
Polidocanol
Reactant of Route 4
Reactant of Route 4
Polidocanol
Reactant of Route 5
Reactant of Route 5
Polidocanol
Reactant of Route 6
Reactant of Route 6
Polidocanol

Citations

For This Compound
15,100
Citations
P Conrad, GM Malouf, MC Stacey - Dermatologic surgery, 1995 - Wiley Online Library
… polidocanol was superior to STD (85%) and hypertonic saline (84%). Ninety percent of investigators considered that polidocanol … Seventy-four percent considered that polidocanol had …
Number of citations: 151 onlinelibrary.wiley.com
DM Eckmann - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… of polidocanol endovenous … for polidocanol microfoam with a focus on controlled foam formulation in therapy. Results/conclusions: Clinical trials of controlled dispensing of polidocanol …
Number of citations: 101 www.tandfonline.com
JJ Guex, DE Schliephake, J Otto, S Mako… - Dermatologic …, 2010 - Wiley Online Library
… treated with liquid polidocanol and 46 (1.1%) in patients treated with polidocanol foam. The … This study demonstrates that polidocanol is a safe sclerosing agent in the short and long …
Number of citations: 64 onlinelibrary.wiley.com
C Stender, D Bur, QB Nguyen, S Silapunt - Journal of the American …, 2022 - jaad.org
… Polidocanol is FDA-approved for the treatment of … the dermatologic clinical uses of polidocanol and to characterize … on PubMed from 2004 to 2020, polidocanol has shown efficacy in the …
Number of citations: 0 www.jaad.org
S Rastogi, MK Varshney, V Trikha… - The Journal of Bone …, 2006 - boneandjoint.org.uk
Aneurysmal bone cyst is a rare tumour-like lesion which develops during growth. Our aim was to determine the efficacy of the administration of percutaneous intralesional 3% …
Number of citations: 186 boneandjoint.org.uk
P Kern, AA Ramelet, R Wutschert… - Dermatologic …, 2004 - Wiley Online Library
… Chromated glycerin (CG) and polidocanol (POL) have been used since 1933 and 1950, respectively, for the treatment of telangiectasias. They differ through their mechanism producing …
Number of citations: 139 onlinelibrary.wiley.com
J Alos, P Carreno, JA López, B Estadella… - European journal of …, 2006 - Elsevier
… very small bubbles) by mixing polidocanol with gas under high … of several sclerosants, principally polidocanol and sodium … efficacy of the sclerosant polidocanol in foam form compared …
Number of citations: 180 www.sciencedirect.com
MJ Norris, MC Carlin, JL Ratz - Journal of the American Academy of …, 1989 - Elsevier
A double-blind, double-paired comparison study was performed to evaluate the effects of increasing concentrations of polidocanol in the sclerotherapy of essential telangiectasias of the …
Number of citations: 107 www.sciencedirect.com
C Hamel‐Desnos, P Desnos, JC Wollmann… - Dermatologic …, 2003 - Wiley Online Library
Background. Foamed sclerosing agents have been used with enthusiasm by phlebologists for more than 5 decades. Any type of varicose veins can and has been treated with this …
Number of citations: 375 onlinelibrary.wiley.com
H Uncu - 2010 - journals.sagepub.com
… Both polidocanol foam and polidocanol liquid forms are effective and safe sclerosing agents… with foam polidocanol seems to be more successful than with liquid polidocanol, it is early to …
Number of citations: 61 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。